BenchChemオンラインストアへようこそ!

[1,2,5]Oxadiazepane dihydrochloride

Oxazolidinone antibiotics MRSA In vivo efficacy

[1,2,5]Oxadiazepane dihydrochloride (CAS 1965309-03-8) is the dihydrochloride salt of a saturated seven-membered heterocycle containing one oxygen and two nitrogen atoms at the 1, 2, and 5 positions. With molecular formula C₄H₁₂Cl₂N₂O and a molecular weight of 175.06 g/mol, it belongs to the oxadiazepane family, a class of heterocycles that has gained attention as a versatile scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C4H12Cl2N2O
Molecular Weight 175.05 g/mol
Cat. No. B8188706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Oxadiazepane dihydrochloride
Molecular FormulaC4H12Cl2N2O
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1CNOCCN1.Cl.Cl
InChIInChI=1S/C4H10N2O.2ClH/c1-2-6-7-4-3-5-1;;/h5-6H,1-4H2;2*1H
InChIKeyHQBBVNRLNVBFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,5]Oxadiazepane Dihydrochloride: Seven-Membered Heterocyclic Building Block for Drug Discovery and Agrochemical Intermediates – Procurement Guide


[1,2,5]Oxadiazepane dihydrochloride (CAS 1965309-03-8) is the dihydrochloride salt of a saturated seven-membered heterocycle containing one oxygen and two nitrogen atoms at the 1, 2, and 5 positions . With molecular formula C₄H₁₂Cl₂N₂O and a molecular weight of 175.06 g/mol, it belongs to the oxadiazepane family, a class of heterocycles that has gained attention as a versatile scaffold in medicinal chemistry and agrochemical research . The compound is primarily employed as a synthetic intermediate for constructing oxazolidinone antibiotics, orexin receptor antagonists, and other nitrogen-containing bioactive molecules, where its seven-membered ring offers multiple sites for functional group installation compared to conventional six-membered heterocycles [1].

Why [1,2,5]Oxadiazepane Dihydrochloride Cannot Be Replaced by Piperazine, Morpholine, or 1,4,5-Oxadiazepane Isomers in Synthesis Programs


The [1,2,5]oxadiazepane scaffold is not interchangeable with six-membered heterocycles (piperazine or morpholine) or with regioisomeric oxadiazepanes (1,4,5-configuration) without altering biological and physicochemical outcomes. The 1,2,5-heteroatom arrangement produces a distinct hydrogen-bonding topology (3 H-bond acceptors, 2 H-bond donors, zero rotatable bonds) and a LogP of -0.0456 in the dihydrochloride form, fundamentally different from piperazine (6-membered, 2 nitrogens), morpholine (6-membered, 1 oxygen + 1 nitrogen), and the 1,4,5-oxadiazepane isomer (LogP -1.14) . In oxazolidinone antibiotic programs, [1,2,5]oxadiazepane-derived C-ring analogs achieved 2- to 3-fold greater in vivo therapeutic effects than linezolid and exhibited reduced monoamine oxidase (MAO) inhibitory liability compared to earlier piperazine/morpholine-based candidates [1]. Generic substitution with the 1,4,5-isomer would redirect synthetic intermediates toward the pinoxaden herbicide pathway rather than toward antibacterial or orexin antagonist programs [2]. Selecting the correct regioisomer and salt form is therefore critical for maintaining target program integrity.

[1,2,5]Oxadiazepane Dihydrochloride: Quantitative Differentiation Evidence for Scientific Selection and Procurement


In Vivo Therapeutic Efficacy: [1,2,5]Oxadiazepane-Derived Oxazolidinones Achieve 2- to 3-Fold Greater Potency than Linezolid in Murine Systemic Infection

Oxazolidinone analogs incorporating [1,2,5]oxadiazepane as the C-ring, specifically amide 11a and ureas 16e and 17a, demonstrated in vivo therapeutic effects 2- to 3-fold greater than the clinical antibiotic linezolid in a systemic mouse infection model using methicillin-resistant Staphylococcus aureus (MRSA) [1]. This represents a quantifiable superiority over the morpholine C-ring present in linezolid (the FDA-approved oxazolidinone benchmark) and supports the selection of [1,2,5]oxadiazepane-based building blocks for next-generation antibacterial programs.

Oxazolidinone antibiotics MRSA In vivo efficacy

MAO Inhibitory Liability: [1,2,5]Oxadiazepane-C-Ring Oxazolidinones Show Reduced MAO-A/B Inhibition Versus Earlier Piperazine-Based Candidates

Compounds 11a and 17a, bearing the [1,2,5]oxadiazepane C-ring, exhibited lower monoamine oxidase (MAO)-A/B inhibitory activity compared to the previously reported potent oxazolidinone antibacterials 3a and 3b, which contained a piperazine-based C-ring [1]. This reduced MAO inhibition was corroborated in a separate series where compounds 21a and 21b, also with [1,2,5]oxadiazepane C-rings, showed weak MAO inhibition alongside weak cytochrome P450 isozyme inhibition [2]. The data suggest that the seven-membered [1,2,5]oxadiazepane C-ring confers a safety pharmacology advantage over six-membered piperazine/morpholine C-rings within the oxazolidinone pharmacophore.

Safety pharmacology Monoamine oxidase inhibition Oxazolidinone selectivity

Physicochemical Differentiation: [1,2,5]Oxadiazepane Dihydrochloride Versus 1,4,5-Oxadiazepane Isomer – LogP, Salt Form, and Structural Rigidity

The [1,2,5]oxadiazepane dihydrochloride (CAS 1965309-03-8) differs from its 1,4,5-regioisomer in both physicochemical properties and demonstrated application domains. The 1,2,5-isomer dihydrochloride has a measured/computed LogP of -0.0456, 3 H-bond acceptors, 2 H-bond donors, and 0 rotatable bonds , whereas the 1,4,5-oxadiazepane free base has a LogP ranging from -1.14 to -0.8 . The dihydrochloride salt form (MW 175.06) provides enhanced aqueous solubility and handling convenience compared to the free base (MW 102.14, CAS 1622999-51-2), which is critical for aqueous-phase synthetic transformations . Furthermore, the zero rotatable bond count confers maximum conformational rigidity, a property that can improve binding affinity in target-compound design relative to more flexible scaffolds.

Physicochemical properties Regioisomer comparison Salt form advantage

Scaffold Functionalization Capacity: [1,2,5]Oxadiazepane Offers Multiple Derivatization Sites Versus Piperazine and Morpholine Six-Membered Rings

The [1,2,5]oxadiazepane seven-membered ring contains two secondary amine positions (N-2 and N-5) and one ether oxygen (O-1), offering three distinct sites for functionalization with amide, urea, Boc, carbamate, or other protecting/modifying groups [1]. This contrasts with piperazine (two equivalent secondary amines only) and morpholine (one secondary amine + one ether oxygen, only the amine readily functionalizable). The Suzuki et al. 2010 and 2013 studies demonstrated utility by synthesizing N-acyl, N-Boc, N-urea, and N-hydroxyacetyl derivatives of [1,2,5]oxadiazepane, each yielding oxazolidinone analogs with distinct antibacterial potency and selectivity profiles against Gram-positive, Gram-negative, and linezolid-resistant pathogens [2]. The N-Boc-protected derivative (CAS 1350362-73-0, MW 238.71) is commercially available as an alternative entry point for selective mono-functionalization at N-5 .

Scaffold versatility Drug discovery Functional group diversification

Dual-Use Scaffold Evidence: [1,2,5]Oxadiazepane Dihydrochloride Enables Both Antibacterial and Orexin Receptor Antagonist Programs, Unlike 1,4,5-Isomer Which Routes to Herbicides

The [1,2,5]oxadiazepane scaffold is cited as a core intermediate for substituted 1,2,5-oxadiazepane compounds acting as orexin receptor antagonists, a class under investigation for treatment of insomnia and neurological disorders . This programmatic application is distinct from the [1,4,5]oxadiazepane scaffold, which is the established key intermediate for the cereal herbicide pinoxaden (Syngenta) [1]. Procurement of the incorrect regioisomer (1,4,5- instead of 1,2,5-) would misdirect synthesis toward an herbicide pathway irrelevant to pharmaceutical CNS programs. The 1,2,5-regioisomer thus spans both anti-infective and CNS drug discovery applications, providing broader research utility.

Application breadth Orexin receptor antagonists Program-specific intermediate

Broad-Spectrum In Vitro Potency: [1,2,5]Oxadiazepane-Derived Oxazolidinones Are Active Against Gram-Positive, Gram-Negative, and Linezolid-Resistant Pathogens

Several [1,2,5]oxadiazepane-containing oxazolidinone derivatives exhibited potent in vitro antibacterial activity toward not only Gram-positive organisms but also Gram-negative and linezolid-resistant pathogens [1]. This expanded spectrum contrasts with linezolid, which is predominantly active against Gram-positive bacteria and faces emerging resistance. The ability to address Gram-negative pathogens, which are intrinsically more difficult to target due to outer membrane permeability barriers, represents a qualitative and clinically meaningful differentiation for [1,2,5]oxadiazepane-derived candidates [2].

Antibacterial spectrum Linezolid-resistant bacteria Gram-negative activity

[1,2,5]Oxadiazepane Dihydrochloride: Optimal Procurement-Driven Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Next-Generation Oxazolidinone Antibiotic Lead Optimization Requiring 2- to 3-Fold In Vivo Efficacy Gain Over Linezolid

Research groups developing oxazolidinone antibiotics to overcome linezolid resistance and narrow Gram-positive spectrum should prioritize [1,2,5]oxadiazepane dihydrochloride as the C-ring building block. The 2- to 3-fold in vivo efficacy improvement over linezolid demonstrated in murine MRSA models [1], combined with reduced MAO inhibitory liability [2], directly addresses the two principal clinical limitations of the oxazolidinone class: potency ceiling and serotonergic drug interaction risk. The compound's multiple functionalization sites (N-2, N-5, O-1) enable rapid parallel synthesis of amide-, urea-, and carbamate-modified analogs for SAR exploration [3].

CNS Drug Discovery: Orexin Receptor Antagonist Programs Requiring Regioisomerically Pure 1,2,5-Oxadiazepane Building Blocks

Programs targeting dual orexin receptor antagonists (DORAs) for insomnia and neurological disorders require the 1,2,5-regioisomer specifically, as evidenced by its citation in patent literature as the core scaffold for substituted 1,2,5-oxadiazepane orexin receptor antagonists [1]. Procurement of the correct CAS number (1965309-03-8) is essential; the 1,4,5-isomer (CAS 405281-14-3) routes to the herbicide pinoxaden pathway and is unsuitable for pharmaceutical CNS applications [2]. The dihydrochloride salt's favorable LogP (-0.0456) and aqueous solubility support direct use in parallel medicinal chemistry workflows without additional salt-formation steps.

Chemical Biology Probe Synthesis: Exploiting Orthogonal Protection on a Seven-Membered Heterocyclic Scaffold

Investigators synthesizing focused compound libraries for chemical biology target identification can leverage the non-equivalent N-2 and N-5 positions of [1,2,5]oxadiazepane for sequential orthogonal protection. The commercial availability of both the parent dihydrochloride (CAS 1965309-03-8, purity up to 98%) [1] and the N-Boc mono-protected derivative (CAS 1350362-73-0, MW 238.71) [2] provides synthetic entry points for diverse functionalization strategies. The scaffold's zero rotatable bonds confer conformational rigidity, potentially enhancing binding selectivity in protein target engagement studies compared to more flexible heterocyclic alternatives such as homopiperazine.

Reference Standard Procurement for Analytical Method Development and Quality Control of [1,2,5]Oxadiazepane-Containing APIs

Analytical chemistry and quality control laboratories developing HPLC, LC-MS, or NMR methods for [1,2,5]oxadiazepane-derived active pharmaceutical ingredients require high-purity reference standards of the parent scaffold. The dihydrochloride salt (CAS 1965309-03-8) with certified purity specifications (95% from AKSci, 98% from Leyan) [1] provides a well-characterized, stable reference compound with defined molecular descriptors (MW 175.0576, MF C₄H₁₂Cl₂N₂O, 3 HBA, 2 HBD, LogP -0.0456) suitable for method validation and system suitability testing [2].

Quote Request

Request a Quote for [1,2,5]Oxadiazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.